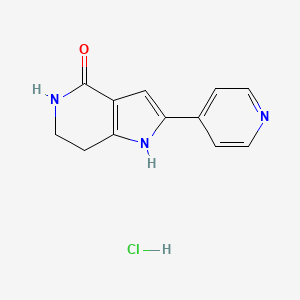

PHA-767491 hydrochloride

描述

PHA-767491 hydrochloride is a potent ATP-competitive dual Cdc7/CDK9 inhibitor . It has been used for research purposes and has shown significant effects in inhibiting cell proliferation and inducing apoptosis in various cell lines .

Molecular Structure Analysis

The molecular structure of PHA-767491 hydrochloride is represented by the formula C12H11N3O · xHCl . The exact 3D chemical structure can be found in various chemical databases .Chemical Reactions Analysis

PHA-767491 hydrochloride is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of its target proteins . It has been reported to inhibit cell proliferation in a comprehensive panel of cancer cell lines .Physical And Chemical Properties Analysis

PHA-767491 hydrochloride is a powder that is off-white to yellow in color . It is soluble in water . The molecular weight of the free base is 213.24 g/mol .科学研究应用

Glioblastoma Treatment

PHA-767491 hydrochloride has been used to suppress the growth and invasiveness of glioblastoma, a common malignant primary brain tumor . It reduces glioblastoma cell viability, suppresses cell proliferation, and triggers apoptosis in glioblastoma cell lines . It also suppresses glioblastoma cell migration and invasion .

Targeting Cell Division Cycle 7-related Protein Kinase (CDC7)

PHA-767491 hydrochloride is a first-generation CDC7 inhibitor with well-characterized anti-tumor activity . CDC7 is a serine/threonine kinase that phosphorylates minichromosome maintenance protein 2 (MCM2) of the eukaryotic pre-replication complex . This step is required for initiation of DNA replication .

Inhibition of Cell Proliferation

PHA-767491 hydrochloride has been shown to inhibit cell proliferation in a comprehensive panel of cancer cell lines .

ATP-competitive Cyclin-dependent Kinase (cdk) Inhibitor

PHA-767491 hydrochloride is an ATP-competitive cyclin-dependent kinase (cdk) inhibitor . It has reported IC50 values of 0.034 - 0.75, 0.24 - 1.2, 0.25 - 1.1 and 0.46 - 1 μM for cdk9, cdk2, cdk1 and cdk5, respectively .

Inhibition of Mitogen-activated Protein Kinase-activated Protein Kinase-2 (MK2)

PHA-767491 hydrochloride also inhibits mitogen-activated protein kinase-activated protein kinase-2 (MK2) with an IC50 of 171 nM . This inhibition prevents the initiation of DNA replication .

Potential Anticancer Drug

PHA-767491 hydrochloride serves as a potential anticancer drug . It shows an ameliorating effect against acute myeloid leukemia, colon and breast cancer models .

作用机制

Target of Action

PHA 767491 hydrochloride is primarily a dual inhibitor of Cdc7 and CDK9 . Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication . CDK9 (Cyclin-Dependent Kinase 9) is a protein kinase involved in the regulation of transcription . The compound also shows inhibitory activity against other cyclin-dependent kinases such as CDK1, CDK2, and CDK5 .

Mode of Action

PHA 767491 hydrochloride acts as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of its target kinases, thereby inhibiting their activity . This inhibition blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites .

Biochemical Pathways

PHA 767491 hydrochloride affects the pathways associated with DNA replication and transcription. By inhibiting Cdc7 and CDK9, it disrupts the initiation of DNA replication and the regulation of transcription, respectively . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound is an atp-competitive inhibitor, suggesting that its bioavailability and distribution may be influenced by the concentration of atp in the cell .

Result of Action

PHA 767491 hydrochloride has been shown to reduce cell viability and suppress cell proliferation in various cell lines . It also triggers apoptosis in a p53-independent manner . In addition, it has been found to suppress cell migration and invasion .

Action Environment

The action of PHA 767491 hydrochloride can be influenced by various environmental factors. For instance, the presence of ATP can affect the compound’s ability to bind to its target kinases due to its ATP-competitive nature . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .

安全和危害

PHA-767491 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers Several papers have been published on the subject of PHA-767491 hydrochloride. For instance, a study published in Cancer Cell International reported that PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness . Another paper cited by a supplier of the compound discussed its use as an inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) .

属性

IUPAC Name |

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNFURYBZMFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471068 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PHA-767491 hydrochloride | |

CAS RN |

845538-12-7 | |

| Record name | PHA 767491 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

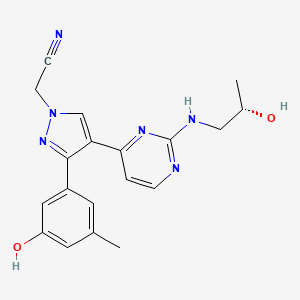

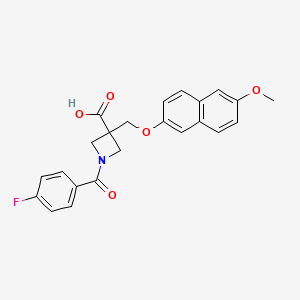

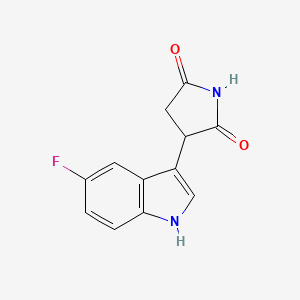

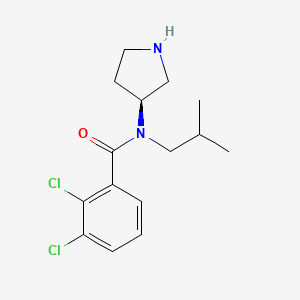

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)

![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)